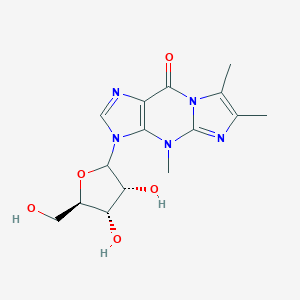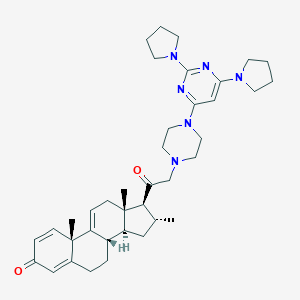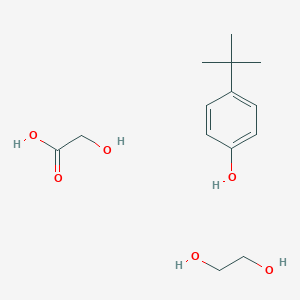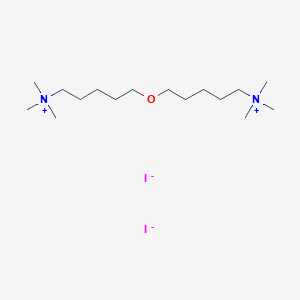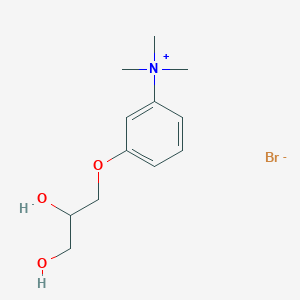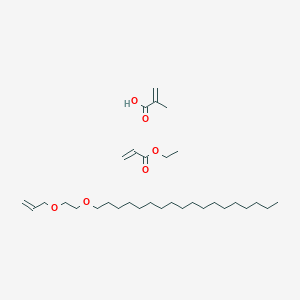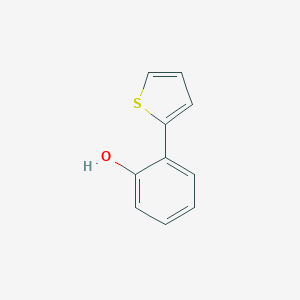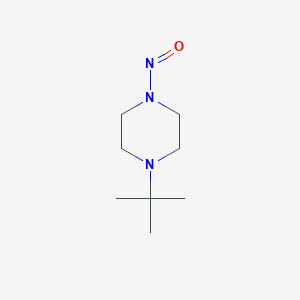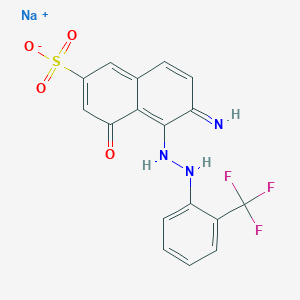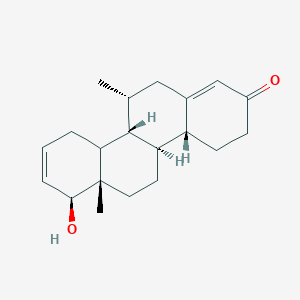
17-Hmhedo
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
17-Hmhedo, also known as 17-hydroxymethyl-17-methyl-18-nor-11,4-androstadien-3-one, is a synthetic androgen that has gained attention in the scientific community for its potential use in research applications. This compound has been found to exhibit strong androgenic activity, making it a useful tool for studying the mechanisms of action of androgens in the body. In
Mecanismo De Acción
The mechanism of action of 17-Hmhedo involves binding to the androgen receptor and activating downstream signaling pathways. This activation leads to an increase in protein synthesis and cell growth, particularly in tissues such as skeletal muscle and bone. Additionally, 17-Hmhedo has been found to have anti-inflammatory effects, which may contribute to its potential therapeutic applications.
Efectos Bioquímicos Y Fisiológicos
The biochemical and physiological effects of 17-Hmhedo are similar to those of natural androgens such as testosterone. This compound has been shown to increase muscle mass and strength, improve bone density, and enhance cognitive function. Additionally, 17-Hmhedo has been found to have anti-inflammatory effects, which may make it useful in the treatment of conditions such as arthritis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 17-Hmhedo in lab experiments is its strong androgenic activity, which allows researchers to study the mechanisms of androgen action in the body. Additionally, this compound has been found to have anti-inflammatory effects, which may make it useful in the development of new treatments for inflammatory conditions. However, one limitation of using 17-Hmhedo in lab experiments is its potential for off-target effects, which may complicate the interpretation of results.
Direcciones Futuras
There are several future directions for research involving 17-Hmhedo. One area of interest is the development of new treatments for inflammatory conditions based on the anti-inflammatory effects of this compound. Additionally, further studies are needed to fully understand the mechanisms of androgen action in the body, particularly in tissues such as bone and brain. Finally, the potential therapeutic applications of 17-Hmhedo in conditions such as sarcopenia and osteoporosis should be explored further.
Métodos De Síntesis
The synthesis of 17-Hmhedo involves a series of chemical reactions that convert starting materials into the final product. The exact method used to synthesize this compound may vary depending on the specific laboratory and equipment available. However, the general steps involved in the synthesis of 17-Hmhedo include the use of reagents such as lithium aluminum hydride and sodium borohydride to reduce the starting materials to the desired intermediate compounds. These intermediates are then further modified through reactions such as acetylation and deacetylation to produce the final product.
Aplicaciones Científicas De Investigación
17-Hmhedo has been used in a variety of scientific research applications, particularly in the field of androgen receptor (AR) studies. This compound has been found to bind strongly to the AR, making it a useful tool for studying the mechanisms of androgen action in the body. Additionally, 17-Hmhedo has been used in studies investigating the effects of androgens on skeletal muscle growth, bone density, and cognitive function.
Propiedades
Número CAS |
103742-75-2 |
|---|---|
Nombre del producto |
17-Hmhedo |
Fórmula molecular |
C20H28O2 |
Peso molecular |
300.4 g/mol |
Nombre IUPAC |
(4aR,4bS,6aS,7S,10bR,11R)-7-hydroxy-6a,11-dimethyl-3,4,4a,4b,5,6,7,10,10a,10b,11,12-dodecahydrochrysen-2-one |
InChI |
InChI=1S/C20H28O2/c1-12-10-13-11-14(21)6-7-15(13)16-8-9-20(2)17(19(12)16)4-3-5-18(20)22/h3,5,11-12,15-19,22H,4,6-10H2,1-2H3/t12-,15+,16-,17?,18+,19-,20+/m1/s1 |
Clave InChI |
JAPLQPSAPOCMAS-UAPFCZTBSA-N |
SMILES isomérico |
C[C@@H]1CC2=CC(=O)CC[C@@H]2[C@@H]3[C@@H]1C4CC=C[C@@H]([C@]4(CC3)C)O |
SMILES |
CC1CC2=CC(=O)CCC2C3C1C4CC=CC(C4(CC3)C)O |
SMILES canónico |
CC1CC2=CC(=O)CCC2C3C1C4CC=CC(C4(CC3)C)O |
Sinónimos |
17-HMHEDO 17-hydroxy-7-methyl-D-homoestra-4,16-dien-3-one |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



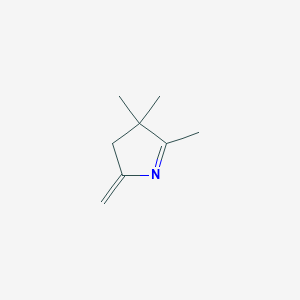
![tert-butyl (4S,7S)-7-(1,3-dioxoisoindol-2-yl)-6,10-dioxo-2,3,4,7,8,9-hexahydro-1H-pyridazino[1,2-a]diazepine-4-carboxylate](/img/structure/B25883.png)
